5-Hydroxyhydantoin-5-carboxamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C4H5N3O4 |
|---|---|
Molecular Weight |
159.10 g/mol |
IUPAC Name |
4-hydroxy-2,5-dioxoimidazolidine-4-carboxamide |
InChI |
InChI=1S/C4H5N3O4/c5-1(8)4(11)2(9)6-3(10)7-4/h11H,(H2,5,8)(H2,6,7,9,10) |
InChI Key |
AWGZFYKMJPRGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(NC(=O)N1)(C(=O)N)O |
Origin of Product |
United States |
Mechanisms of Formation and Reactivity Pathways of 5 Hydroxyhydantoin 5 Carboxamide
Electrochemical Oxidation Pathways Leading to 5-Hydroxyhydantoin-5-carboxamide
Electrochemical methods have been instrumental in elucidating the oxidative breakdown of biologically significant molecules. The formation of this compound is a documented outcome of the electrochemical oxidation of various purine (B94841) compounds.
The electrochemical oxidation of several purine nucleosides and nucleotides has been shown to yield this compound as a final product. Studies on 2'-deoxyguanosine-5'-monophosphate (dGMP) revealed that its oxidation at a pyrolytic graphite (B72142) electrode (PGE) is an intricate process involving the transfer of four protons and four electrons (4H⁺, 4e⁻). rsc.org This transformation leads to different products depending on the pH, with this compound being a major product identified at a neutral pH of 7.1. rsc.org Similarly, the electrochemical oxidation of 2,6-diaminopurine (B158960) results in the formation of this compound, which was identified using Gas Chromatography/Mass Spectrometry (GC/MS). researchgate.net The oxidation of uric acid and its derivatives, such as 9-β-D-ribofuranosyluric acid 5'-monophosphate, also produces this compound under specific pH conditions. researchgate.netacs.org
| Precursor Compound | Electrode | Key Condition | Major Products Including |
| 2'-deoxyguanosine-5'-monophosphate (dGMP) | Pyrolytic Graphite | pH 7.1 | This compound, N–O–C⁸ linked trimer |
| 2,6-diaminopurine | Not Specified | More positive potentials | This compound, BCA |
| Uric Acid | Not Specified | Lower pH | This compound, Allantoin (B1664786) |
| 3,7-dimethylxanthine | Pyrolytic Graphite, Platinum, Glassy Carbon | pH 7.0 | 5-hydroxy-1-methylhydantoin-5-carboxamide |
| 9-β-D-ribofuranosyluric acid 5'-monophosphate | Not Specified | pH 7.0 | Allantoin, this compound, D-ribose |
The electrochemical formation of this compound proceeds through a multi-step reaction mechanism, often initiated by a two-electron, two-proton (2e⁻, 2H⁺) or a four-electron, four-proton (4e⁻, 4H⁺) oxidation of the purine ring. rsc.orgresearchgate.netacs.org A common and critical step in the oxidation of uric acid and its derivatives is the initial 2e⁻, 2H⁺ oxidation, which leads to a highly unstable quinonoid diimine intermediate. acs.orgresearchgate.net This diimine species is short-lived and rapidly undergoes a series of hydrolysis reactions. researchgate.netacs.org
The decomposition of the diimine intermediate is a key phase leading to the final product distribution. researchgate.net In the case of 2,6-diamino-8-purinol (B1232208) oxidation, the initially formed diimine is unstable and decomposes through hydrolysis to yield this compound. researchgate.net For dGMP oxidation, UV-vis spectral analysis has identified the formation of a UV-absorbing intermediate that decays in a pseudo-first-order reaction. rsc.org The characterization of these transient species and final products is often achieved by converting them into more stable and volatile trimethylsilyl (B98337) derivatives for analysis by techniques like GC/MS. rsc.org
| Precursor | Proposed Intermediate | Mechanism | Evidence/Technique |
| Uric Acid | Quinonoid Diimine | 2e⁻, 2H⁺ oxidation followed by hydrolysis | Cyclic Voltammetry, Desorption Electrospray Ionization Mass Spectrometry |
| 2,6-diamino-8-purinol | Diimine | 2e⁻, 2H⁺ oxidation followed by hydrolysis | Electrochemistry, Spectroelectrochemistry, GC/MS |
| dGMP | UV-absorbing intermediate | 4e⁻, 4H⁺ EC mechanism | UV-vis spectral analysis, Coulometry, Voltammetry |
| 3,7-dimethylxanthine | Diimine | 4e⁻, 4H⁺ oxidation followed by chemical follow-up steps | UV-spectral changes, Kinetic studies |
The pH of the solution is a critical parameter that dictates the reaction pathway and the nature of the final products during the electrochemical oxidation of purines. The stability of the intermediates and the sites of hydrolytic attack are highly pH-dependent.
For instance, during the electrooxidation of 3,7-dimethylxanthine, the reaction outcome is significantly different in acidic versus neutral conditions. At pH 7.0, the pyrimidine (B1678525) ring of the molecule breaks down, leading to decarboxylation and the formation of 5-hydroxy-1-methylhydantoin-5-carboxamide. core.ac.uk In contrast, at an acidic pH of 3.0, it is the imidazole (B134444) ring that opens, yielding 1-methylalloxan and N-methylurea. core.ac.uk A similar pH dependency is observed in the oxidation of uric acid, where at a pH of 7.0 or higher, allantoin is the primary product, but at lower pH values, this compound is also formed as a major product. researchgate.netacs.org The oxidation of dGMP also shows this pH-dependent product distribution, yielding this compound at pH 7.1, while at pH 2.9, monohydrated alloxan (B1665706) and deoxyriboside urea (B33335) are among the major products. rsc.org
Enzymatic Transformations Yielding this compound
Enzymatic reactions, particularly those involving oxidoreductases, can also lead to the formation of this compound from purine substrates. These biological pathways often mirror the transformations observed in electrochemical studies.
Peroxidases, in the presence of hydrogen peroxide, are known to catalyze the oxidation of uric acid and its derivatives. researchgate.net Research has demonstrated a striking similarity between the enzymatic and electrochemical oxidation pathways of these compounds. acs.org The peroxidase-catalyzed oxidation of 9-methyluric acid was found to be similar to its electrochemical oxidation, yielding the same products, including 3-methyl-5-hydroxyhydantoin-5-carboxamide.
Kinetic Analysis of Enzymatic Reactions
While specific kinetic data for enzymatic reactions directly producing this compound is not extensively detailed in the provided search results, the broader context of enzymatic oxidation of related compounds provides insight. For instance, the electrochemical and peroxidase-catalyzed oxidation of 9-β-D-ribofuranosyluric acid 5′-monophosphate (UA-9R-5′-P) proceeds via a 2-electron, 2-proton reaction, forming an unstable diimine intermediate. rsc.org This intermediate subsequently decomposes. rsc.org During the electrooxidation of UA-9R-5′-P at pH 7.0, this compound is one of the three major products. rsc.org The observation that an intermediate with identical spectral and kinetic properties is generated during both electrochemical and peroxidase-catalyzed oxidation suggests that the reaction mechanisms are likely identical. rsc.org
Similarly, studies on the electrooxidation of 2'-deoxyguanosine-5'-monophosphate (dGMP) reveal the formation of a UV-absorbing intermediate that decays in a pseudo-first-order reaction with a rate constant (k) of approximately 5.05 × 10⁻⁴ s⁻¹. rsc.org At a pH of 7.1, this compound is identified as one of the major oxidation products. rsc.org The electrooxidation of 3,7-dimethylxanthine also generates a UV-absorbing intermediate that decays following first-order kinetics, leading to the formation of 5-hydroxy-1-methylhydantoin-5-carboxamide at pH 7.0. core.ac.uk
These examples from related purine derivatives suggest that the formation of this compound likely proceeds through unstable intermediates and that the reaction kinetics can be influenced by factors such as pH.
Table 1: Kinetic Data for Related Enzymatic and Electrochemical Oxidation Reactions
| Compound | Reaction Conditions | Intermediate Decay Kinetics | Rate Constant (k) | Major Products at pH ~7 |
| 9-β-D-ribofuranosyluric acid 5′-monophosphate (UA-9R-5′-P) | Electrochemical/Peroxidase-catalyzed oxidation | Pseudo first-order | Not specified | Allantoin, This compound , D-ribose rsc.org |
| 2′-deoxyguanosine-5′-monophosphate (dGMP) | Electrooxidation at pH 7.1 | Pseudo first-order | ~5.05 × 10⁻⁴ s⁻¹ | This compound , N–O–C⁸ linked trimer rsc.org |
| 3,7-dimethylxanthine | Electrooxidation at pH 7.0 | First-order | Not specified | 5-hydroxy-1-methylhydantoin-5-carboxamide core.ac.uk |
Radical-Mediated Formation of this compound
The formation of this compound is a significant consequence of radical-mediated damage to DNA, particularly through the action of hydroxyl radicals on guanine (B1146940) residues.
The hydroxyl radical (•OH) is a highly reactive oxygen species that can readily attack the double bonds of DNA nucleobases. nih.govresearchgate.net In the case of guanine, the •OH radical can add to the C4, C5, or C8 positions. nih.gov Addition at the C4 or C5 positions can lead to the formation of a guanine radical after the loss of a water molecule. nih.gov
Computational studies using density functional theory have elucidated the pathways following hydroxyl radical attack. nih.gov One key pathway involves the formation of a C5-OH intermediate. nih.gov This can occur through the addition of a superoxide (B77818) radical to the C5 position of a guanine radical followed by reduction, or by the direct addition of a hydroxyl radical at C5 followed by oxidation. nih.gov This C5-OH intermediate can then undergo an acyl migration to yield a reduced spiroiminodihydantoin (Spred). nih.gov Subsequent hydration at the C8 position of Spred and opening of the N7-C8 ring results in the formation of 5-carboxyamido-5-formamido-2-iminohydantoin (a related hydantoin (B18101) derivative). nih.gov While the exact pathway to this compound is not fully detailed, these mechanisms for similar hydantoin products highlight the complexity of the reactions initiated by hydroxyl radical attack on guanine.
Various in vitro models are employed to study the effects of oxidative stress and the generation of DNA damage products like this compound. nih.gov These models are crucial for understanding the mechanisms of damage in a controlled environment. semanticscholar.org
Commonly used methods to induce oxidative stress in vitro include:
Fenton Chemistry: This reaction involves a transition metal, such as iron (Fe²⁺) or copper (Cu⁺), and hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals. researchgate.net This system can be used to oxidize nucleosides like 2'-deoxyguanosine (B1662781) (dG), leading to the formation of various oxidation products, including hydantoin derivatives. researchgate.net
Ionizing Radiation: The radiolysis of water molecules by ionizing radiation is a convenient source of hydroxyl radicals for studying radical-mediated oxidation of cellular DNA. nih.gov
Chemical Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) have been used to oxidize synthetic oligonucleotides, resulting in the formation of 3-(5-O-tert-butyldimethylsilyl-2-deoxyribofuranosyl)-5-hydroxyhydantoin-5-carboxamide. oup.com
Cellular Models: Cultured cells, such as human prostate cells (PNT2), can be exposed to oxidizing agents like 2,2-diphenyl-1-picrylhydrazyl (DPPH) to induce oxidative stress and study the subsequent cellular responses and damage. nih.gov
These in vitro systems provide a platform to investigate the formation of specific DNA lesions under various oxidative conditions and to screen for potential protective agents. semanticscholar.orgnih.gov
This compound is recognized as a product of oxidative damage to DNA. nih.govnih.gov Oxidative damage to DNA can lead to various lesions, with guanine being a primary target due to its high susceptibility to oxidation. researchgate.netmdpi.com The formation of 5-carboxyamido-5-formamido-2-iminohydantoin, a structurally similar compound, occurs in competition with the well-known oxidative lesion 8-oxo-7,8-dihydroguanine (8-oxoG). nih.gov
The presence of 5-hydroxyhydantoin (B43812) derivatives in DNA is significant as they can be mutagenic if not repaired. wikipedia.org The formation of these lesions underscores the constant threat that reactive oxygen species pose to the integrity of the genetic material.
Synthetic Methodologies and Chemical Transformations of 5 Hydroxyhydantoin 5 Carboxamide
Classical and Contemporary Synthetic Routes to 5-Hydroxyhydantoin (B43812) and its Carboxamide Derivative
The construction of the hydantoin (B18101) core, and specifically the introduction of substituents at the C5 position, has been a subject of extensive research. Methodologies range from multicomponent reactions that build the ring in a single step to the derivatization of pre-formed heterocyclic precursors.
One-pot syntheses offer an efficient and atom-economical approach to hydantoin derivatives by combining multiple reaction steps in a single vessel, avoiding the isolation of intermediates. A notable one-pot method for synthesizing 5-substituted and 5,5-disubstituted hydantoins involves a gallium(III) triflate-catalyzed reaction using corresponding aldehydes or ketones as starting materials. nih.gov This procedure is versatile and compatible with a range of substrates and solvents. nih.gov
Another significant one-pot approach is the well-established Bucherer-Bergs reaction, a multicomponent reaction that combines a carbonyl compound (aldehyde or ketone), ammonium (B1175870) carbonate, and an alkali metal cyanide to produce 5-substituted hydantoins. semanticscholar.orgrsc.org The mechanism involves the formation of an aminonitrile intermediate, which then reacts with carbon dioxide and cyclizes to form the hydantoin ring. rsc.org While highly versatile, a limitation of the classical Bucherer-Bergs reaction is that it offers only one point of diversity based on the initial carbonyl compound. rsc.org
More targeted one-pot strategies have been developed for 5-hydroxyhydantoins. For example, a simple and efficient method involves the reaction of isatins, an anhydride (B1165640) (like phthalic or succinic anhydride), and a substituted urea (B33335) in a single vessel. researchgate.net This process proceeds through the ring-opening of the isatin (B1672199) starting material under mild conditions to yield the desired 5-hydroxyhydantoin derivatives in good yields. researchgate.net
Table 1: Overview of One-Pot Synthetic Strategies for Hydantoin Derivatives
| Strategy | Key Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Gallium(III) Triflate Catalysis | Aldehydes or Ketones, Urea derivative | Gallium(III) triflate | Versatile for 5-substituted and 5,5-disubstituted hydantoins. | nih.gov |
| Bucherer-Bergs Reaction | Carbonyl compound, Ammonium carbonate, Potassium cyanide | Aqueous ethanol, heat | Classic, efficient multicomponent reaction for 5-substituted hydantoins. | semanticscholar.orgrsc.org |
| Isatin Ring-Opening | Isatins, Phthalic or Succinic anhydride, 1,3-Dimethylurea | Mild conditions | Direct route to 5-hydroxyhydantoins from readily available materials. | researchgate.net |
Tandem reactions, where multiple bond-forming events occur sequentially in a single operation without changing the reaction conditions, represent a powerful strategy for constructing complex heterocyclic cores. An efficient tandem process for creating 5-hydroxyhydantoin derivatives begins with the reaction of α-ketoacids and commercially available carbodiimides. researchgate.netresearchgate.net This reaction forms an O-acyl urea intermediate, which then undergoes a rearrangement induced by visible light to yield the hydantoin product. researchgate.net This method is considered a green procedure due to its high atom economy. researchgate.net
Another tandem approach utilizes the ring-opening of isatins followed by cyclization. In a process developed for polysubstituted 5-hydroxyhydantoins, the reaction of isatins with an anhydride and a urea derivative proceeds through a sequence of ring-opening and re-cyclization to form the final product. researchgate.net The identification of the intermediate from this reaction provided a solid foundation for understanding the reaction mechanism. researchgate.net These tandem strategies are valued for their operational simplicity, mild reaction conditions, and good product yields. researchgate.net
A specific and innovative route to 5-hydroxyhydantoin involves the oxidation of 4,5-dihydroxyimidazolin-2-one. google.com This starting material is particularly attractive because it can be synthesized inexpensively from the reaction of glyoxal (B1671930) with urea. google.com The process comprises the oxidation of 4,5-dihydroxyimidazolin-2-one with hydrogen peroxide in an aqueous medium. google.com The reaction requires the presence of a metal ion catalyst, with divalent iron ions or monovalent copper ions being effective. google.com After the reaction, the by-product, parabanic acid, can be removed by filtration, and the desired 5-hydroxyhydantoin is then isolated and purified, often through column chromatography, in high yield. google.com This method provides a ready and inexpensive pathway to 5-hydroxyhydantoin, which is a valuable intermediate for other compounds. google.com
Table 2: Synthesis of 5-Hydroxyhydantoin via Derivatization
| Starting Material | Reagents | Catalyst | Product | Reference |
|---|---|---|---|---|
| 4,5-Dihydroxyimidazolin-2-one | Hydrogen peroxide (H₂O₂) | Fe²⁺ or Cu⁺ ions | 5-Hydroxyhydantoin | google.com |
Preparation of Labeled and Modified 5-Hydroxyhydantoin-5-carboxamide Analogs
The synthesis of analogs, either through isotopic labeling or structural modification, is a cornerstone of mechanistic chemistry and structure-activity relationship studies.
Isotopic labeling is an indispensable tool for elucidating reaction pathways and studying the metabolism of molecules. Hydantoins, including derivatives of 5-hydroxyhydantoin, have been synthesized with various isotope labels such as ¹³C, ¹⁴C, and ¹⁵N. openmedscience.com A common strategy involves using a simple, labeled precursor that becomes incorporated into the hydantoin core during synthesis. openmedscience.com
For example, labeled urea ([¹³C]- or [¹⁴C]urea) has been used as the source of the isotope in the synthesis of labeled DL-allantoin. openmedscience.com This synthesis proceeds through a 5-hydroxyhydantoin intermediate, which is generated from the reduction of parabanic acid. The 5-hydroxyhydantoin is then converted to 5-chlorohydantoin, which reacts with the labeled urea to produce the final labeled allantoin (B1664786). openmedscience.com This demonstrates a viable pathway for introducing isotopic labels into molecules structurally related to this compound. Similarly, labeled potassium cyanide has been employed in the Bucherer-Bergs reaction to produce hydantoins with a label at the C4 position. openmedscience.com Such labeled compounds are critical for tracking the fate of the molecule in biochemical systems and for detailed analysis by techniques like NMR spectroscopy and mass spectrometry. openmedscience.comacs.org
Altering the structure of the this compound molecule by introducing or modifying substituent groups is a key strategy for investigating its chemical reactivity and biological function. Minor structural modifications can significantly alter the properties and function of the hydantoin ligand. researchgate.net For instance, the synthesis of a novel series of hydantoin derivatives with varied substituents has been shown to modulate their activity as receptor modulators. researchgate.net
The benzyl (B1604629) substituents on 5,5-dibenzylimidazolidine-2,4-dione, for example, provide sites for further functionalization while keeping the core hydantoin structure intact, which is often crucial for biological activity. By making systematic changes, such as introducing hydroxyl or methoxy (B1213986) groups at different positions on an aromatic ring substituent, researchers can probe how electronic and steric factors influence the molecule's interaction with biological targets. researchgate.net The synthesis of various 5-(substituted benzylidene)hydantoin derivatives has been used to evaluate their inhibitory activities toward enzymes, demonstrating a clear structure-activity relationship. researchgate.net These studies highlight how the hydantoin scaffold serves as a versatile platform for chemical modification to explore and optimize molecular function.
Green Chemistry Principles in Synthesis
Modern synthetic strategies are increasingly focused on "green" principles, such as atom economy, mild reaction conditions, and the use of readily available, less hazardous materials. Several methodologies for synthesizing the 5-hydroxyhydantoin scaffold align with these principles.
One notable green approach is the tandem reaction of α-ketoacids with carbodiimides. researchgate.net This method proceeds under mild conditions and utilizes visible light to induce the rearrangement of an O-acyl urea intermediate, leading to the formation of 5-hydroxyhydantoin derivatives in good yields. researchgate.netresearchgate.net This process is considered a green procedure due to its high atom economy, as most of the atoms from the reactants are incorporated into the final product. researchgate.net
Another efficient strategy involves a one-pot, three-component reaction using isatins, an anhydride (such as phthalic or succinic anhydride), and a substituted urea (e.g., 1,3-dimethylurea). researchgate.net This tandem approach, which proceeds through the ring-opening of the isatin, is lauded for its simple operation, mild conditions, and the use of easily accessible starting materials to produce polysubstituted 5-hydroxyhydantoins. researchgate.net
Solid-phase synthesis represents another advancement in creating hydantoin libraries. tandfonline.comacs.org In this technique, an amino acid is anchored to a solid resin, allowing for sequential reactions and the introduction of various functional groups. The final cyclization and cleavage from the resin can be performed under acidic or basic conditions, simplifying purification and reducing solvent waste, which are key tenets of green chemistry. acs.org
| Green Synthetic Approach | Key Reactants | Noteworthy Features | Source(s) |
|---|---|---|---|
| Tandem Reaction | α-Ketoacids, Carbodiimides | High atom economy; mild conditions; visible light-induced rearrangement. | researchgate.netresearchgate.net |
| One-Pot Tandem Reaction | Isatins, Anhydrides, Substituted Ureas | Simple operation; good yields; easily available raw materials. | researchgate.net |
| Solid-Phase Synthesis | Resin-bound Amino Acids | Simplified purification; reduced solvent waste; suitable for library synthesis. | tandfonline.comacs.org |
Chemical Reactivity and Degradation Pathways of this compound
This compound is frequently identified as a stable end-product resulting from the degradation of more complex biological molecules, particularly purine (B94841) nucleobases. Its formation and subsequent reactivity are of significant interest in understanding oxidative damage pathways.
Hydrolytic Transformations and Products
The hydrolytic stability and transformations of the hydantoin ring are critical to its chemical behavior. While this compound is often a final product of hydrolytic degradation sequences, the hydantoin ring itself can be cleaved under certain conditions. For instance, the hydrolysis of 1,3-dimethyl-5-hydroxyhydantoin with barium hydroxide (B78521) yields dimethylurea and glyoxylic acid. datapdf.com This indicates that the core structure can break down into simpler components.
More commonly, this compound is formed from the decomposition of unstable intermediates in aqueous solutions. The electrochemical oxidation of compounds like 2,6-diaminopurine (B158960) and uric acid produces unstable diimine intermediates. researchgate.netdoi.orgnih.gov These intermediates undergo a series of hydrolysis reactions that ultimately lead to the formation of this compound as a stable product. researchgate.netdoi.orgnih.gov
Non-Enzymatic Degradation Mechanisms in Aqueous Media
In aqueous media, this compound is a prominent product of the non-enzymatic, oxidative degradation of purines. This process is typically initiated by reactive oxygen species (ROS). The electrochemical oxidation of xanthine (B1682287), 2'-deoxyguanosine-5'-monophosphate (dGMP), and uric acid has been shown to yield this compound. nih.govrsc.org
The general mechanism involves an initial oxidation of the purine to form a highly unstable diimine species. researchgate.netdoi.org This intermediate is susceptible to nucleophilic attack by water, leading to the cleavage of the purine's pyrimidine (B1678525) ring and subsequent degradation. core.ac.uk At a neutral pH of 7.1, the oxidation of dGMP results in this compound as a major product. rsc.org Similarly, the oxidation of uric acid and various methylated xanthines also leads to the formation of the corresponding this compound derivatives, particularly in neutral or alkaline media where the pyrimidine ring is more susceptible to rupture. nih.govcore.ac.uk
| Precursor Compound | Degradation Method | Key Intermediate | Final Product(s) Include | Source(s) |
|---|---|---|---|---|
| 2,6-Diaminopurine | Electrochemical Oxidation | Diimine | This compound | researchgate.netdoi.org |
| Uric Acid | Electrochemical Oxidation | Quinonoid Diimine | This compound | nih.gov |
| 2'-deoxyguanosine-5'-monophosphate (dGMP) | Electrochemical Oxidation | UV-absorbing intermediate | This compound | rsc.org |
| Xanthine / Methylxanthines | Electrochemical Oxidation | Diimine | 5-Hydroxyhydantoin derivatives | core.ac.uk |
Rearrangement Reactions and Intermediates
Rearrangement reactions are fundamental to both the synthesis of 5-hydroxyhydantoins and their formation from the degradation of other molecules. During the green synthesis from α-ketoacids and carbodiimides, an O-acyl urea is formed as an intermediate, which then undergoes a visible-light-induced rearrangement to yield the hydantoin structure. researchgate.net
In the context of DNA damage, the formation of hydantoins from oxidized pyrimidines involves significant molecular rearrangement. For example, the oxidation of cytosine can lead to the formation of 5-hydroxyhydantoin. nih.gov This pathway involves the opening of the pyrimidine's C5-C6 bond to form a transient ureid intermediate, which then undergoes recyclization to form the five-membered hydantoin ring. nih.gov This conversion of a six-membered pyrimidine ring into a five-membered hydantoin ring is a classic example of a degradative rearrangement reaction.
Advanced Analytical Characterization of 5 Hydroxyhydantoin 5 Carboxamide
Chromatographic Techniques for Separation and Purification
Chromatography is fundamental in isolating 5-Hydroxyhydantoin-5-carboxamide from complex biological matrices or reaction mixtures. The choice of technique depends on the sample's nature and the analytical goal, whether it be purification or quantification.
High Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile, polar compounds like this compound. It is frequently coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity. researchgate.net The development of a robust HPLC method is crucial for resolving this analyte from isobaric species—compounds that have the same mass but different structures—which are common in oxidative stress studies. researchgate.net
Method development often involves reversed-phase (RP) chromatography. For instance, a method developed for a structurally similar compound, 5-(p-hydroxyphenyl)-5-phenylhydantoin, utilized a C8 column with a mobile phase consisting of a β-cyclodextrin solution and methanol (B129727). nih.gov The inclusion of additives like β-cyclodextrin can enhance the separation of chiral compounds, while adjusting the organic modifier (e.g., methanol or acetonitrile) concentration is critical for optimizing retention time and resolution. nih.gov Detection is typically achieved using UV absorbance, often at wavelengths around 210 nm or 250 nm, or more advanced mass spectrometric detectors. nih.gov
Table 4.1: Example HPLC Parameters for Hydantoin-related Compounds
| Parameter | Value/Description | Source |
| Column | Reversed-Phase C8 or C18 | nih.gov |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient | nih.gov |
| Additive | Ammonium (B1175870) formate (B1220265) or β-cyclodextrin for enhanced separation/ionization | researchgate.netnih.gov |
| Flow Rate | 2.5–5.0 µL/min (for micro-flow EC/LC/MS) to standard analytical flows | researchgate.net |
| Detection | UV (210-250 nm) or Mass Spectrometry (MS) | nih.gov |
Gas Chromatography (GC) Coupled with Derivatization
Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. This compound, being non-volatile, necessitates a chemical modification step known as derivatization prior to GC analysis. nih.gov
The most common derivatization method is silylation, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. up.ac.za This is typically achieved by heating the dried product with a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine (B92270) or acetonitrile. core.ac.uk The resulting TMS-derivatized this compound is sufficiently volatile for GC analysis. core.ac.ukoup.com For example, the trisilylated derivative of a related compound, 4-hydroxy-2,5-dioxoimidazolidine-4-(N-methylcarboxamide), has been identified by GC-MS with a molar mass of 389 g/mol . oup.com The analysis of the bis-silylated derivative of 5-hydroxyhydantoin-3-methyl-5-(N-methyl-carboxamide) showed a molar mass of 331 g/mol .
Table 4.2: GC-MS Derivatization and Analysis Data
| Compound Analyzed | Derivatization Reagent | Molar Mass (Silylated) | Retention Time (Rt) | Source |
| 5-hydroxy-1-methylhydantoin-5-carboxamide | BSTFA | 389 g/mol (trisilylated) | ~25.1 min | core.ac.uk |
| 4-hydroxy-2,5-dioxoimidazolidine-4-(N-methylcarboxamide) | BSTFA | 389 g/mol (trisilylated) | ~24 min | oup.com |
| 5-hydroxyhydantoin-3-methyl-5-(N-methylcarboxamide) | BSTFA | 331 g/mol (bis-silylated) | ~28.7 min |
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) offers an alternative and complementary separation mechanism to HPLC and GC. scispace.com It provides highly efficient separations based on the differential migration of charged analytes in an electrolyte solution under an electric field. elsevier.com CE is particularly well-suited for the analysis of polar and charged species, such as the oxidation products of purines. diva-portal.org
CE methods have been developed for a wide range of biomolecules, including nucleotides and their derivatives. diva-portal.org The technique can be coupled with various detectors, including UV-Vis absorbance and electrochemical detection, the latter being suitable for electroactive purine (B94841) compounds. While direct applications for this compound are not extensively documented, the successful separation of other purine derivatives, such as adenine (B156593) and guanine (B1146940), demonstrates the potential of CE in this analytical space. mdpi.com The use of different buffer systems and pH values allows for the fine-tuning of selectivity for complex mixtures of oxidation products. nih.gov
Mass Spectrometry for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of this compound. Its high sensitivity and specificity make it the method of choice, especially when coupled with a chromatographic separation technique.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like this compound. semanticscholar.org It generates gas-phase ions from a liquid solution with minimal fragmentation, preserving the molecular ion for mass analysis. semanticscholar.org ESI is readily coupled with HPLC (LC-ESI-MS), creating a powerful system for analyzing complex mixtures. researchgate.net
In the context of this compound, which is an oxidation product of uric acid, on-line electrochemistry coupled with ESI-MS (EC-ESI-MS) has been used to study its formation pathways. nih.govresearchgate.net ESI-MS can operate in both positive and negative ion modes, and the choice depends on the analyte's structure and the mobile phase composition. For purine-related compounds, positive ion mode often results in the detection of protonated molecules [M+H]⁺. researchgate.net A key advantage of coupling LC with ESI-MS is the ability to separate isobaric oxidation products before they enter the mass spectrometer, preventing analytical ambiguity. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Intermediates and Products
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nist.govfrontiersin.org This technique is crucial for the unambiguous identification of compounds in complex matrices and for elucidating the structures of unknown intermediates and final products. nih.gov
For this compound, MS/MS analysis offers definitive structural evidence. nih.gov By selecting the molecular ion of the compound, collision-induced dissociation (CID) generates a characteristic fragmentation pattern, or "fingerprint," that can be used for identification. This method was instrumental in characterizing the electrochemical oxidation pathway of uric acid, where this compound was identified as a final product. nih.gov The fragmentation data helps distinguish it from other isomers and related compounds, confirming the connectivity of atoms within the molecule. scispace.com Isotope-dilution mass spectrometry, often employing MS/MS, is considered a gold standard for the accurate quantification of such DNA and purine oxidation products. nist.govopenmedscience.com
Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable for the analysis of this compound in intricate matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. High-performance liquid chromatography (HPLC) is often employed to separate the compound from other components in a mixture, such as in studies of uric acid oxidation. nih.govnih.gov The separated components are then introduced into a mass spectrometer for detection and identification.
In a typical LC-MS/MS setup for analyzing allantoin (B1664786) and other purine degradation products, a Hydrophilic Interaction Liquid Chromatography (HILIC) method might be used. nih.gov This can involve a gradient elution with mobile phases consisting of acetonitrile and formic acid in water on an amide column. nih.gov Detection is commonly achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, though it generally requires derivatization for non-volatile compounds like hydantoins to make them amenable to gas chromatography. The process often involves converting the analyte into a more volatile derivative, for instance, through silylation by heating with agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). core.ac.uk The derivatized sample is then injected into the gas chromatograph, where it is separated before entering the mass spectrometer. core.ac.uk GC-MS analysis of derivatized 5-hydroxy-1-methylhydantoin-5-carboxamide, a related compound, has been successfully demonstrated. core.ac.uk
| Technique | Sample Preparation | Typical Column | Detection Method | Key Application |
| LC-MS/MS | Direct injection or simple extraction | HILIC Amide Column | Triple Quadrupole MS (MRM) | Quantification of purine degradation products in plasma nih.gov |
| GC-MS | Derivatization (e.g., silylation) | Capillary Column (e.g., HP-5ms) | Mass Selective Detector | Identification of oxidation products after chemical modification core.ac.uksemanticscholar.org |
Spectroscopic Analysis for Structural and Conformational Studies
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules in solution. Both ¹H and ¹³C NMR are instrumental in confirming the identity of hydantoin (B18101) derivatives. For instance, in the study of allantoin degradation, ¹H, ¹³N, and ¹³C-NMR spectra were used to identify new degradation products formed in buffer solutions. nih.gov The chemical shifts and coupling constants observed in NMR spectra provide definitive evidence for the molecular framework. The analysis of isotope-containing hydantoins by NMR spectroscopy is also crucial for confirming purity, labeling integrity, and molecular conformation. openmedscience.com
Vibrational Spectroscopy (IR, Raman)
Infrared (IR) Spectroscopy is particularly useful for identifying characteristic functional groups. The IR spectrum of a 5-hydroxyhydantoin (B43812) derivative would exhibit prominent bands corresponding to N-H, C=O, and O-H stretching vibrations. core.ac.uk These spectra are often recorded using KBr pellets of the solid sample. core.ac.uk
Raman Spectroscopy provides complementary information to IR spectroscopy and is well-suited for both solid and aqueous samples. bruker.com It can be used to identify key structural features of psychoactive substances by analyzing their Raman spectral profiles. rsc.org The technique is based on the inelastic scattering of monochromatic light, which reveals the vibrational modes of the molecule. bruker.com
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Significance |
| N-H Stretching | 3400-3200 | Indicates the presence of amide groups in the hydantoin ring. |
| O-H Stretching | 3500-3200 (broad) | Characteristic of the hydroxyl group at the C5 position. |
| C=O Stretching | 1750-1680 | Corresponds to the carbonyl groups in the hydantoin ring and carboxamide. |
| C-N Stretching | 1400-1200 | Relates to the bonds within the hydantoin ring structure. |
UV-Visible Spectroscopy for Kinetic Monitoring
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. libretexts.org It is a valuable technique for monitoring reaction kinetics, such as the formation or degradation of this compound. researchgate.net By observing the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. researchgate.netnih.gov For example, the electrooxidation of xanthine (B1682287) derivatives to form 5-hydroxyhydantoin derivatives can be monitored by recording spectral changes at different time intervals. The decay of UV-absorbing intermediates can also be kinetically analyzed to understand the reaction mechanism.
| Compound Class | Typical λmax (nm) | Application |
| Purines (e.g., Uric Acid) | ~290 | Monitoring the disappearance of the reactant. |
| Hydantoin Derivatives | Varies | Monitoring the formation of the product or intermediates. |
Computational Chemistry and Theoretical Studies of 5 Hydroxyhydantoin 5 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in predicting the behavior of 5-Hydroxyhydantoin-5-carboxamide at a molecular level. These methods are used to determine its electronic properties and the energetics of its various chemical transformations.
HOMO-LUMO Analysis and Redox Potential Correlations
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.gov
Molecular orbital analysis plays a significant role in comprehending the chemical reactivity in various reactions. nih.gov The electrophilicity index, derived from HOMO and LUMO energies, can measure the energy lowering due to maximum electron flow between a donor and an acceptor. nih.gov
Table 1: Frontier Molecular Orbital Properties of a Related Substituted Hexahydropyrimidine (B1621009)
| Property | Value |
|---|---|
| HOMO Energy | -6.93 eV |
| LUMO Energy | -2.30 eV |
| HOMO-LUMO Gap | 4.63 eV |
Data derived from a study on (E)-4-((2-hydroxy-3,5-diiodobenzylidene) amino)-N-(pyrimidine)-2-yl) benzene (B151609) sulfonamide and serves as an illustrative example of typical computational values for related heterocyclic systems. nih.gov
Protonation Equilibria and Tautomerism
The protonation equilibria and tautomeric forms of this compound are crucial for understanding its behavior in different chemical environments, particularly in biological systems where pH can vary. Tautomerism, the interconversion of structural isomers, can significantly affect the molecule's reactivity and its ability to interact with other molecules.
While specific studies on the protonation equilibria and tautomerism of this compound are scarce, research on related hydantoin (B18101) structures provides valuable insights. For example, studies on other hydantoin derivatives often involve determining pKa values spectrophotometrically and correlating them with computational models. oup.com The existence of different tautomeric forms, such as keto-enol tautomerism, is a common feature in hydantoin chemistry and can be investigated using computational methods to determine the relative stability of each form.
Reaction Pathway Modeling and Transition State Analysis
Understanding the formation and degradation of this compound involves modeling reaction pathways and analyzing transition states. This compound is a known oxidation product of purines like uric acid and guanine (B1146940). rsc.orgnih.gov
Computational studies, often using methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, can be employed to model enzymatic reactions. nih.gov For instance, the inhibition mechanism of enzymes can be analyzed by calculating the potential energy surface for the reaction, identifying transition states, and determining activation barriers. nih.gov
The formation of 5-hydroxyhydantoin (B43812) derivatives can occur through the oxidation of compounds like xanthines. Mechanistic studies suggest that the oxidation of uric acid proceeds through a quinonoid diimine intermediate, which can then follow several reaction pathways to yield final products, including this compound. nih.gov Similarly, the electrochemical oxidation of 2,6-diamino-8-purinol (B1232208) leads to a diimine that decomposes to form this compound. researchgate.net Theoretical studies can help to elucidate the stability of these intermediates and the energetics of the subsequent decomposition steps. nih.gov
Molecular Dynamics Simulations of Solvation and Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution and their interactions with other molecules over time. iyte.edu.trnih.gov
Hydration Shell Dynamics
The behavior of water molecules in the immediate vicinity of a solute, known as the hydration shell, is critical for its solubility and biological activity. MD simulations can provide detailed information about the structure and dynamics of this hydration shell. nih.govnih.gov
These simulations can reveal how a biomolecule affects the dynamics of surrounding water molecules, including whether it accelerates or retards their movement compared to bulk water. nih.gov For example, MD simulations of a cyanamide (B42294) probe attached to a nucleoside in aqueous solutions with varying viscosity showed that the probe's frequency fluctuations were primarily influenced by the dynamics of water in the second solvation shell. nih.gov Cage correlation functions, which measure the movement of water molecules in and out of the solvation shells, can be calculated from MD trajectories to quantify these dynamics. nih.gov While specific MD studies on the hydration shell of this compound are not prevalent, the general principles of biomolecular hydration are well-established and would apply. nih.gov
Interaction with Model Biological Macromolecules (e.g., DNA, Proteins)
5-Hydroxyhydantoin can arise as a lesion in DNA from the oxidation of pyrimidine (B1678525) bases. wikipedia.org Therefore, its interaction with DNA and DNA repair proteins is of significant biological interest.
MD simulations can be used to study the structural and dynamic consequences of such lesions within a DNA duplex. nih.gov For example, simulations have been used to investigate the effects of oxidized guanine on DNA flexibility, which has implications for how repair enzymes locate damaged sites. nih.gov
The interaction of hydantoin derivatives with proteins has also been a subject of computational studies. For instance, the binding of N-hydroxyhydantoin carbamates to serine hydrolases has been investigated. string-db.org In the context of DNA repair, MD simulations have been used to understand how enzymes like human NEIL1 recognize and bind to DNA containing lesions such as spiroiminodihydantoin, a related hydantoin-containing lesion. researchgate.net These simulations can provide insights into the specific contacts between the lesion and the enzyme's active site, helping to explain substrate specificity. researchgate.net Although direct simulations of this compound interacting with specific proteins are not widely reported, the methodologies are well-suited for such investigations.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Uric acid |
| Guanine |
| Xanthine (B1682287) |
| 2,6-diamino-8-purinol |
| Spiroiminodihydantoin |
| (E)-4-((2-hydroxy-3,5-diiodobenzylidene) amino)-N-(pyrimidine)-2-yl) benzene sulfonamide |
Structure-Reactivity Relationships and Mechanistic Insights
Computational chemistry and theoretical studies provide a powerful lens through which to understand the intrinsic properties of molecules like this compound. By modeling the molecule's electronic structure and potential energy surfaces, researchers can predict its behavior in chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.
Theoretical Prediction of Chemical Transformations
The chemical transformations of this compound are of significant interest, particularly in the context of its formation as an oxidation product of purines. Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), can elucidate the mechanisms of these transformations.
One of the primary areas of investigation is the molecule's stability and subsequent degradation pathways. This compound is recognized as a major product in the electrochemical and enzymatic oxidation of uric acid and its derivatives. researchgate.net For instance, the electrochemical oxidation of 9-β-D-ribofuranosyluric acid 5′-monophosphate at pH 7.0 yields this compound, among other products. researchgate.net This process is believed to proceed through a highly unstable diimine intermediate which then undergoes further reactions. researchgate.net
Mechanistic studies on the synthesis of related hydantoins have provided evidence for the reactivity of 5-hydroxyhydantoin intermediates. For example, the synthesis of 5-(indol-3-yl)hydantoin from indole (B1671886) and glyoxylic acid is proposed to proceed through a 5-hydroxyhydantoin intermediate, which is then attacked by indole. dokumen.pubresearchgate.net This suggests that the C5 carbon of this compound is electrophilic and susceptible to nucleophilic attack, which could be a key pathway for its further chemical transformations.
Computational models can predict the energetics of various potential reactions, such as:
Decarboxylation: The loss of the carboxamide group as CO2 and NH3.
Ring-opening: Cleavage of the hydantoin ring, which is a known reaction for related hydantoin derivatives under certain conditions. researchgate.net
Further Oxidation: The molecule could be susceptible to further oxidation at various positions.
Theoretical calculations on analogous compounds, such as 5-hydroxy-5-methylhydantoin, have shown that these molecules can undergo complex isomerizations, including ring-chain tautomerism and anomerization of the sugar moiety when it is part of a nucleoside. researchgate.net While this compound itself is not a nucleoside, the potential for ring-chain tautomerism via an open-chain intermediate is a plausible transformation that could be explored computationally.
The table below summarizes the types of predicted chemical transformations for this compound based on its structure and comparison with related compounds.
| Predicted Transformation | Reactive Site(s) | Potential Products | Theoretical Approach |
| Nucleophilic Attack | C5 Carbon | Substituted hydantoins | DFT, Transition State Theory |
| Ring Opening | C-N bonds of the hydantoin ring | Linear urea (B33335) derivatives | Reaction Coordinate Analysis |
| Dehydration | C5-OH and N1-H or N3-H | Unsaturated hydantoin derivatives | Calculation of reaction enthalpies |
| Decarboxylation | Carboxamide group | 5-Hydroxyhydantoin | Energetic profiling of pathways |
Influence of Substituents on Stability and Reactivity
The stability and reactivity of the hydantoin ring in this compound are significantly influenced by the two substituents at the C5 position: the hydroxyl (-OH) group and the carboxamide (-CONH2) group. Computational studies allow for a systematic investigation of how these and other potential substituents modulate the molecule's properties.
For this compound, theoretical calculations could quantify:
Bond Strengths: The C5-N1 and C5-C4 bond lengths and strengths, which would be critical in predicting the likelihood of ring-opening reactions.
Acidity: The pKa values of the N-H protons at positions 1 and 3, which are influenced by the electronic effects of the C5 substituents.
Rotational Barriers: The energy barriers for rotation around the C5-C(O)NH2 bond, which would define the conformational preferences of the carboxamide group.
Studies on the oxidation of methylxanthines have shown that the nature and position of substituents on the precursor molecule can direct the reaction pathway, leading to the formation of 5-hydroxyhydantoin derivatives. This highlights the critical role of substituents in determining the outcome of chemical reactions involving the hydantoin scaffold.
A hypothetical computational study could involve replacing the -OH and -CONH2 groups with other substituents to establish a quantitative structure-activity relationship (QSAR). For example, replacing the hydroxyl group with a methyl group (as in 5-methyl-5-carboxamide-hydantoin) or an amino group could significantly alter the molecule's stability and reaction profile.
The following interactive table illustrates the predicted qualitative influence of different hypothetical substituents at the C5 position on the stability and reactivity of the hydantoin ring, based on general chemical principles.
| Substituent at C5 (in place of -OH) | Electronic Effect | Predicted Effect on Ring Stability | Predicted Effect on C5 Electrophilicity |
| -H (Hydrogen) | Neutral | Baseline | Baseline |
| -CH3 (Methyl) | Electron-donating | Increase | Decrease |
| -F (Fluoro) | Electron-withdrawing | Decrease | Increase |
| -NH2 (Amino) | Electron-donating (by resonance) | Increase | Decrease |
These theoretical predictions provide a framework for understanding the chemical behavior of this compound and for designing new molecules with desired properties. Further dedicated computational studies on this specific molecule are needed to provide more quantitative insights.
Biochemical and Environmental Roles of 5 Hydroxyhydantoin 5 Carboxamide
Role in Nucleobase and Nucleoside Metabolism
While not a conventional intermediate in canonical purine (B94841) degradation, 5-carboxamido-5-formamido-2-iminohydantoin (2Ih) is a significant product arising from the oxidative damage of guanine (B1146940), the most easily oxidized of the DNA bases. semanticscholar.org Its formation represents a diversion from the standard metabolic pathways, signaling a response to oxidative insults rather than routine cellular turnover.
Terminal Product in Purine Degradation Pathways
5-carboxamido-5-formamido-2-iminohydantoin is not considered a terminal product of the primary, enzyme-catalyzed purine degradation pathway, which in most mammals leads to allantoin (B1664786). Instead, 2Ih is a stable end-product of a specific oxidative damage pathway targeting the purine base guanine. nsf.govwayne.edu It is formed in competition with other well-known oxidation products like 8-oxo-7,8-dihydroguanine (8-oxoG). nsf.govwayne.edu The pathway leading to 2Ih involves a two-electron oxidation of guanine, identifying it as a terminal product of a damage event rather than a programmed metabolic sequence. nsf.govnih.gov
Intermediacy in Breakdown of Oxidized DNA/RNA Components
The formation of 2Ih is a key event in the breakdown of oxidized nucleic acids. It is recognized as a major lesion when 2'-deoxyguanosine (B1662781) (dG) is oxidized by hydroxyl radicals (HO•), which can be generated by the iron-mediated Fenton reaction or X-ray radiolysis of water. utah.edunih.govnih.gov The proposed mechanism often begins with the attack of a hydroxyl radical at the C5 position of the guanine ring. nsf.govwayne.edu This is followed by a sequence of reactions that can include acyl migration and ring-opening of the imidazole (B134444) portion of the purine, ultimately yielding the stable hydantoin (B18101) structure. nsf.govacs.org
Recent studies have revealed that under biologically relevant conditions, the structure of 2Ih is more complex than previously thought, existing in equilibrium with other isomers. researchgate.netnih.govresearcher.life In a nucleoside model in buffered aqueous solution, the canonical 2Ih structure accounts for approximately 80% of the isomeric mixture. nih.govresearcher.life This isomerization may have significant consequences for its recognition and processing by cellular repair machinery.
Comparative Biochemical Analysis Across Organisms
The cellular response to 2Ih lesions involves the Base Excision Repair (BER) pathway. nih.gov Studies on the repair of 2Ih reveal differences in enzyme specificity across species. Both diastereomers of the lesion, (R)-2Ih and (S)-2Ih, are recognized and excised by specific DNA glycosylases. The human DNA glycosylase NEIL1 and the bacterial enzyme Formamidopyrimidine-DNA glycosylase (Fpg) are both capable of removing this lesion from the DNA backbone. nih.gov However, another glycosylase, Endonuclease III (Nth), shows poor excision activity for 2Ih. nih.gov This suggests a conserved repair mechanism for this type of damage in both prokaryotic and eukaryotic organisms, albeit with distinct enzyme preferences.
| Enzyme | Organism/Family | Excision Activity on 2Ih | Reference |
|---|---|---|---|
| NEIL1 | Human | Active | nih.gov |
| Fpg (MutM) | Bacterial | Active | nih.gov |
| Endonuclease III (Nth) | Bacterial | Poor | nih.gov |
Implications in Oxidative Damage Research
The formation and detection of 2Ih carry significant implications for the study of oxidative stress, a condition linked to aging, cancer, and various neurological disorders. nih.gov
Endogenous Formation in Cellular Systems
5-carboxamido-5-formamido-2-iminohydantoin is formed endogenously through the reaction of guanine with reactive oxygen species (ROS). utah.edu Its formation is particularly notable under conditions that simulate the cellular environment, specifically aerobic conditions in the presence of biological reductants such as ascorbate (B8700270) (vitamin C) or N-acetylcysteine. nih.govnih.gov Under these conditions, the oxidation of 2'-deoxyguanosine by hydroxyl radicals can lead to 2Ih becoming the major damage product, with yields potentially exceeding those of the more commonly studied 8-oxoG. nih.govacs.org This highlights that the specific type of oxidative damage can be highly dependent on the cellular redox environment. nsf.gov
| Condition | d2Ih Yield | dOG Yield | Other Products | Reference |
|---|---|---|---|---|
| Aerobic | Low | High | dSp, dGh, dZ | nih.govacs.org |
| Aerobic + Ascorbate (Reductant) | 13.4% (Major Product) | 4.9% | Gua, dSp, dZ | acs.org |
Biomarker Potential in Oxidative Stress Studies
While 8-oxoG is a widely accepted biomarker for oxidative stress, the discovery of 2Ih as another major, stable oxidation product of guanine suggests it may also serve as a crucial biomarker. acs.orgmdpi.com Its stability and high rate of formation, particularly under reducing conditions that are relevant to the intracellular environment, support the hypothesis that 2Ih could be a key indicator of oxidative DNA damage in vivo. nih.govacs.org The fact that its yield is dependent on the presence of reductants could potentially make it a more specific biomarker for certain types of oxidative stress. acs.org The mutagenic nature of the 2Ih lesion, which can cause G•C → C•G transversions if not repaired, further underscores its biological importance and relevance as a marker of pathogenic processes. nih.gov
Prebiotic Chemistry and Astrobiological Relevance of 5-Hydroxyhydantoin-5-carboxamide
The study of simple organic molecules and their potential to form the complex structures necessary for life is a cornerstone of prebiotic chemistry and astrobiology. Among the myriad of compounds investigated, this compound has emerged as a molecule of interest due to its formation under conditions simulating the primitive Earth and its potential role in the origins of key biomolecules.
Formation under Simulated Early Earth Conditions
Scientific investigations into the abiotic synthesis of organic molecules have demonstrated that this compound can be formed through various plausible prebiotic pathways. These experiments simulate the diverse environments thought to have existed on the early Earth, from aqueous solutions to icy matrices and atmospheric conditions.
One significant pathway involves the reaction of glyoxal (B1671930) with urea (B33335) in a mildly acidic environment. csic.es This reaction first yields hydantoin, which can be further oxidized to produce 5-hydroxyhydantoin (B43812) and parabanic acid. csic.es These three hydantoin derivatives are consistently found together in such experiments. csic.es
Another critical scenario for the formation of this compound involves the photochemistry of acetylene (B1199291) in the presence of urea and water ice. science.gov Ultraviolet irradiation of acetylene in an anoxic environment containing a urea/water system leads to the synthesis of hydantoin and 5-hydroxyhydantoin, alongside purines and pyrimidines. science.gov The presence of ice is thought to play a dual role: providing a favorable medium for synthesis and protecting the products from degradation. science.gov
Furthermore, laboratory-produced organic solids, known as tholins, which are created by irradiating mixtures of gases like methane (B114726) and nitrogen, have been shown to yield 5-hydroxyhydantoin upon hydrolysis. These tholins are considered analogs of the organic aerosols found in the atmospheres of bodies like Saturn's moon, Titan, and their analysis provides insight into the inventory of organic molecules that could have been delivered to the early Earth.
The following table summarizes the documented formation of this compound under various simulated prebiotic conditions:
Table 1: Formation of this compound in Prebiotic Simulation Experiments| Experimental Model | Reactants | Energy Source/Conditions | Other Key Products | Reference |
|---|---|---|---|---|
| Aqueous Phase Synthesis | Glyoxal, Urea | Mild acidic conditions | Hydantoin, Parabanic acid | csic.es |
| Acetylene Photochemistry in Ice | Acetylene, Urea, Water/Ice | Ultraviolet (UV) irradiation (185-254 nm), Anoxic | Hydantoin, Uric acid, Xanthine (B1682287), Guanine, Uracil, Cytosine | science.gov |
Potential Role in Chemical Evolution
The consistent formation of this compound alongside fundamental biological building blocks like nucleobases and amino acids in prebiotic simulation experiments suggests its potential significance in the chemical evolution that preceded the origin of life. science.govscience.gov While its precise role is an area of ongoing research, its chemical structure points to several possibilities.
Hydantoins, as a class of compounds, are considered important intermediates in the prebiotic synthesis of peptides. dokumen.pub Mechanistic studies suggest that hydantoins can be hydrolyzed to form carbamoyl (B1232498) amino acids. These, in turn, can be converted into N-carboxyanhydrides (NCAs), which are activated amino acid derivatives capable of polymerizing into peptides under plausible prebiotic conditions. The presence of a hydroxyl group at the 5-position, as in 5-hydroxyhydantoin, could have influenced the stability and reactivity of the molecule, potentially facilitating subsequent reactions.
The formation of this compound in environments that also produce purines and pyrimidines points to a shared chemical ancestry and a potential interconnectedness in the synthesis of the building blocks of both proteins and nucleic acids. science.gov The carboxamide group at the 5-position is also noteworthy, as amide bonds are the fundamental linkages in peptides. Its presence on the hydantoin ring could have provided a reactive site for further chemical transformations, possibly leading to more complex molecules.
In models of the origin of life, the availability of a diverse pool of reactive organic molecules is considered a prerequisite for the emergence of self-organizing and self-replicating systems. nih.gov The abiotic synthesis of this compound under a range of simulated early Earth conditions demonstrates its likely presence in the prebiotic chemical inventory. Its potential to act as a precursor to amino acids and peptides, and its co-synthesis with nucleobases, positions it as a potentially important player in the intricate chemical pathways that may have led to the first forms of life. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Hydroxyhydantoin-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves cyclization of precursor amides or thioureas under controlled pH and temperature. For example, analogous hydantoin derivatives are synthesized using Lawesson’s reagent for thiolation . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Acidic or basic conditions drive cyclization; NaOH/EtOH mixtures are common.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
- Yield Optimization : Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy :
- NMR : - and -NMR to confirm hydrogen/carbon environments (e.g., hydroxyl and carboxamide peaks near δ 10-12 ppm) .
- IR : Detect carbonyl (C=O) stretches (~1700 cm) and hydroxyl (O-H) bands (~3200 cm) .
- Chromatography : HPLC with UV detection (λ = 210–230 nm) to assess purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar hydantoins (e.g., Bromochloro 5,5-Dimethylhydantoin):
- PPE : Gloves (nitrile), lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste Disposal : Neutralize acidic/basic residues before disposal per local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate solubility in multiple solvents (e.g., water, DMSO, ethanol) under controlled temperatures (25°C vs. 37°C).
- Data Comparison : Cross-reference with analogous compounds (e.g., 5,5-Dimethylhydantoin solubility: 120 mg/mL in water at 25°C ).
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation states affecting solubility measurements .
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?
- Methodological Answer :
- Protecting Groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBDMS) to direct reactivity to the carboxamide.
- Catalytic Systems : Pd-mediated cross-coupling for C-C bond formation at the hydantoin core.
- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide synthetic routes .
Q. How should researchers design experiments to assess the metabolic stability of this compound in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
